![molecular formula C12H17N3O B2403335 Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole CAS No. 2137648-04-3](/img/structure/B2403335.png)
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.288. The purity is usually 95%.
BenchChem offers high-quality Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Metal-Ion Sensing Applications
1,3,4-oxadiazole compounds are notable for their vast applications in fields such as pharmacology, polymers, and material science. They are particularly recognized for their utility in creating fluorescent frameworks and potential chemosensors due to attributes like high photoluminescent quantum yield, outstanding thermal and chemical stability, and the presence of coordination sites (N and O donor atoms) beneficial for metal-ion sensing. These compounds are used in detecting various metal ions through mechanisms like photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).
Biological Roles and Therapeutic Applications
1,3,4-Oxadiazole derivatives are recognized for their significance in medicinal chemistry, owing to their inclusion in several biologically active compounds. The unique structure of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, leading to a variety of bioactivities. These derivatives are being utilized in medicinal chemistry across a wide spectrum, including anticancer, antifungal, antibacterial, and antiviral applications, reflecting their enormous development value (Verma et al., 2019).
Diverse Biological Activities and Drug Development
The 1,3,4-oxadiazole core is a crucial component in the development of new drugs, displaying a variety of pharmacological properties. Its significance extends beyond the medical field, finding applications in areas such as polymer science and luminescence production. This versatility makes the 1,3,4-oxadiazole derivatives prominent candidates for the development of new and more effective therapeutic agents (Rana, Salahuddin, & Sahu, 2020).
properties
IUPAC Name |
2-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-cyclopropyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9-6-13-7-12(9,5-1)11-15-14-10(16-11)8-3-4-8/h8-9,13H,1-7H2/t9-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUSEAANMDCPHP-CABZTGNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NN=C(O3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C3=NN=C(O3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.